Product packaging for O-[(2-bromophenyl)methyl]hydroxylamine(Cat. No.:)

O-[(2-bromophenyl)methyl]hydroxylamine

Cat. No.: B13556208
M. Wt: 202.05 g/mol
InChI Key: NAROWIGYQNQXHL-UHFFFAOYSA-N
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Description

Significance of O-Substituted Hydroxylamines in Synthetic Strategies

O-substituted hydroxylamines are valuable reagents in organic synthesis, primarily recognized for their ability to act as electrophilic aminating agents. rsc.orgrsc.org The substitution on the oxygen atom with groups like benzyl (B1604629) or sulfonyl activates the nitrogen atom, facilitating the transfer of an amino group to a variety of nucleophiles. rsc.org This capability allows for the formation of carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds, often with high stereo- and regioselectivity, and without the need for expensive metal catalysts. rsc.orgresearchgate.net

The versatility of these reagents is further demonstrated by their application in the synthesis of complex nitrogen-containing molecules, including heterocycles. rsc.org For instance, they can react with carbonyl compounds to form oxime intermediates, which can then be cyclized to produce aza-arenes like phenanthridines and quinolines. rsc.org Moreover, the development of enantioselective reactions using O-substituted hydroxylamines has opened new avenues for the asymmetric synthesis of chiral molecules. rsc.org

Rationale for Investigation of O-[(2-bromophenyl)methyl]hydroxylamine as a Model Compound

The specific structural features of this compound make it an intriguing model compound for several research investigations. The presence of a 2-bromophenyl group introduces both steric and electronic effects that can influence its reactivity. The bromine atom, an ortho-substituent on the phenyl ring, can be exploited for further functionalization through cross-coupling reactions, offering a handle to construct more complex molecular architectures.

This compound serves as a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. For example, it can be used to probe the intricacies of nucleophilic substitution reactions or to explore novel cyclization strategies. The bromo-substituent also provides a spectroscopic and crystallographic label, aiding in the characterization of reaction intermediates and products.

Overview of Research Trajectories Pertaining to Hydroxylamine (B1172632) Derivatives

Research into hydroxylamine derivatives is a dynamic and expanding field within organic and medicinal chemistry. researchgate.net A significant trajectory involves the design and synthesis of novel hydroxylamine-based reagents with tailored reactivity for specific synthetic transformations. mdpi.com This includes the development of new protecting groups for the hydroxylamine functionality and the exploration of greener and more efficient synthetic routes. organic-chemistry.orgorganic-chemistry.org

In medicinal chemistry, hydroxylamine derivatives are being investigated for a wide range of therapeutic applications. nih.govnih.gov They have shown promise as antibacterial agents by acting as radical scavengers that inhibit bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. nih.govnih.gov Furthermore, the N-O bond within these molecules is a key structural motif in various bioactive compounds, and understanding its formation and reactivity is crucial for the development of new drugs. acs.org The exploration of hydroxylamine derivatives as precursors to nitric oxide donors and as components of novel imaging agents also represents active areas of research.

Below is a table summarizing the key research areas involving hydroxylamine derivatives:

Research AreaFocusKey Applications
Synthetic Methodology Development of new aminating agents and catalytic systems.Synthesis of amines, heterocycles, and complex natural products.
Medicinal Chemistry Design and synthesis of bioactive hydroxylamine derivatives.Antibacterial agents, enzyme inhibitors, and anticancer drugs.
Materials Science Incorporation of hydroxylamine functionalities into polymers.Development of novel materials with unique electronic and physical properties.
Biochemistry Use of hydroxylamine derivatives as probes for biological processes.Studying enzyme mechanisms and cellular signaling pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO B13556208 O-[(2-bromophenyl)methyl]hydroxylamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-[(2-bromophenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAROWIGYQNQXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformative Chemistry of O 2 Bromophenyl Methyl Hydroxylamine

Reactions Involving the Hydroxylamine (B1172632) Moiety

The hydroxylamine functional group, -ONH₂, is characterized by the presence of adjacent nitrogen and oxygen atoms, both of which possess lone pairs of electrons. This electronic arrangement confers both nucleophilic and electrophilic properties to the molecule, depending on the reaction conditions and the nature of the reacting partner.

Nucleophilic Reactivity at Oxygen and Nitrogen Centers

O-[(2-bromophenyl)methyl]hydroxylamine can act as a nucleophile from either the oxygen or the nitrogen atom. The choice of the nucleophilic center is often influenced by the nature of the electrophile and the reaction conditions.

N-Nucleophilicity: The nitrogen atom of the hydroxylamine can attack electrophilic centers. For instance, in reactions with aldehydes and ketones, it forms oximes. This reactivity is a cornerstone in the synthesis of various nitrogen-containing compounds.

O-Nucleophilicity: The oxygen atom can also exhibit nucleophilic character, particularly when the nitrogen is substituted with electron-withdrawing groups, which reduces the nucleophilicity of the nitrogen. organic-chemistry.org In transition-metal-catalyzed allylic substitutions, hydroxylamines with N-electron-withdrawing substituents have been shown to act as oxygen nucleophiles. organic-chemistry.org

The dual nucleophilicity is a key feature of hydroxylamines, allowing for diverse synthetic applications.

Electrophilic Amination Reactions Utilizing Hydroxylamine Derivatives

While hydroxylamine itself is a nucleophile, its derivatives can be employed as electrophilic aminating agents. This is typically achieved by attaching a good leaving group to the oxygen atom, such as a benzoyl or sulfonyl group. These activated hydroxylamines then serve as a source of an electrophilic "NH₂" group.

Copper-catalyzed electrophilic amination of organozinc reagents using O-benzoyl hydroxylamines has been demonstrated as a versatile method for the formation of C-N bonds, yielding secondary and tertiary amines. organic-chemistry.org Similarly, O-benzylhydroxylamine has been used in the directed C-H cupration of arenes to achieve electrophilic amination. wiley-vch.de Although not specifically documented for this compound, it is anticipated that its N-acylated or N-sulfonylated derivatives would participate in similar transition metal-catalyzed electrophilic amination reactions.

Below is a table summarizing representative electrophilic amination reactions using hydroxylamine derivatives.

Electrophilic Aminating AgentCoupling PartnerCatalystProduct TypeReference
O-Benzoyl hydroxylaminesDiorganozinc reagentsCopperSecondary and Tertiary Amines organic-chemistry.org
O-Benzyl hydroxylamineAryl cupratesCopperPrimary Arylamines wiley-vch.de
O-Acyl hydroxylaminesGrignard reagentsCopperTertiary Amines wiley-vch.de

Formation of Nitrogen-Containing Heterocycles

The hydroxylamine moiety is a valuable precursor for the synthesis of various nitrogen-containing heterocycles due to the reactive N-O bond. semanticscholar.org The weak N-O σ bond can be readily cleaved under the influence of transition-metal catalysts or radical initiators, leading to the formation of new C-N bonds and subsequent cyclization. semanticscholar.org

Transformations Mediated by the Bromophenyl Substituent

The 2-bromophenyl group in this compound is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in aryl bromides is susceptible to oxidative addition to low-valent transition metal complexes, most notably those of palladium. This reactivity is the basis for several widely used cross-coupling reactions.

C-N Bond Formation (Buchwald-Hartwig Amination): This reaction enables the coupling of aryl halides with amines to form arylamines. This compound could potentially undergo intermolecular C-N coupling at the bromophenyl ring with a variety of amines in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgnih.gov Furthermore, palladium-catalyzed coupling of hydroxylamines with aryl bromides has been reported, suggesting that the hydroxylamine moiety of the title compound could also participate in such reactions. organic-chemistry.orgnih.gov

C-C Bond Formation (Suzuki-Miyaura and Heck Reactions):

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. libretexts.orgnih.gov The 2-bromophenyl group of this compound is an excellent substrate for Suzuki coupling with various boronic acids or their esters to form biaryl structures or introduce alkyl, alkenyl, or alkynyl groups at the 2-position. libretexts.orgnih.gov

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.orglibretexts.org this compound could be coupled with a range of alkenes via the Heck reaction to introduce vinyl groups onto the phenyl ring. wikipedia.orgorganic-chemistry.orglibretexts.org

The table below provides an overview of these key cross-coupling reactions as they would apply to an aryl bromide substrate.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Buchwald-Hartwig AminationAminesPd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BippyPhos)C-N
Suzuki-Miyaura CouplingBoronic acids/estersPd catalyst (e.g., Pd(PPh₃)₄) + BaseC-C
Heck ReactionAlkenesPd catalyst (e.g., Pd(OAc)₂) + BaseC-C

Functionalization of the Aryl Ring

Beyond cross-coupling reactions, the bromophenyl ring can be functionalized through other transformations. For instance, lithium-halogen exchange can convert the aryl bromide into an aryllithium species, which can then react with a variety of electrophiles to introduce a wide range of substituents. Additionally, directed ortho-metalation strategies could potentially be employed to functionalize the positions adjacent to the bromine atom or the benzylic ether, depending on the directing group ability of the hydroxylamine moiety.

Role as a Precursor in Diverse Organic Reactions (e.g., Reduction, Alkylation)

This compound serves as a versatile precursor in various organic transformations, primarily leveraging the reactivity of the hydroxylamine moiety and the properties of the O-benzyl protecting group. Its utility is evident in reactions such as reduction and in its role as a nucleophile in condensation reactions.

Reduction Reactions

The O-(2-bromobenzyl) group in the molecule often functions as a protecting group for the hydroxylamine's oxygen atom. This group can be selectively removed under reductive conditions, most commonly through catalytic hydrogenation. For example, the catalytic hydrogenation of N-acyl-O-benzylhydroxylamines using palladium on charcoal (Pd/C) is a well-established method for debenzylation. oup.com This reaction cleaves the O-C bond of the benzyl (B1604629) group, yielding the corresponding hydroxamic acid. oup.com The N-O bond within the hydroxylamine functional group is also susceptible to reductive cleavage under certain conditions, which can lead to the formation of primary amines. researchgate.net

Table 2: Representative Reduction Conditions for O-Benzylhydroxylamines

Substrate Type Reagents & Conditions Product Type Key Transformation Reference(s)
N-Acyl-O-benzylhydroxylamine H₂, 5% Pd/C, Ethanol Hydroxamic Acid Selective O-debenzylation oup.com
N-Acyl-O-benzylhydroxylamine H₂, 5% Pd/C, Ethanol (no pyridine) Amide O-debenzylation and N-O bond cleavage oup.com

Role in Condensation and Alkylation-Type Reactions

The nucleophilic nitrogen atom of this compound readily participates in condensation reactions, particularly with carbonyl compounds such as aldehydes and ketones, to form oximes. This reaction is fundamental in synthetic chemistry, as the resulting oximes are stable intermediates that can be further transformed.

Furthermore, the hydroxylamine can act as a nucleophile in reactions with other electrophiles. For instance, O-benzylhydroxylamine reacts with sulfonyl chlorides in the presence of a base like pyridine (B92270) to yield O-benzyl-substituted sulfohydroxamic acids. nih.gov It is also a key reagent for preparing N-hydroxy amides and N-hydroxy peptides. researchgate.net In these contexts, the "alkylation" refers to the reaction of the hydroxylamine nucleophile with an alkylating or acylating agent, leading to a more complex molecular architecture.

Table 3: this compound as a Nucleophilic Precursor

Electrophile Reaction Type Product Application/Significance Reference(s)
Aldehydes / Ketones Condensation O-benzyl oxime Stable intermediate for further synthesis
Sulfonyl Chlorides Nucleophilic Substitution O-benzyl sulfohydroxamic acid Synthesis of nitroxyl (B88944) (HNO) donors nih.gov
Carboxylic Acids / Acyl Chlorides Acylation N-hydroxy-O-benzyl amide Precursor for hydroxamic acids, peptides researchgate.net

Mechanistic Elucidation of O 2 Bromophenyl Methyl Hydroxylamine Transformations

Insights from Kinetic and Spectroscopic Investigations

There is no available literature detailing kinetic or spectroscopic investigations into the transformations of O-[(2-bromophenyl)methyl]hydroxylamine. Such studies would be essential to understand the rates of its reactions and to probe the electronic and structural changes that occur during its chemical transformations.

Proposed Reaction Mechanisms for Key Transformations

No specific reaction mechanisms for key transformations involving this compound have been proposed or studied in the scientific literature. Elucidating these mechanisms would require dedicated research to identify reactants, products, and any transient species.

Stereochemical Aspects of Reactivity

The stereochemical aspects of reactivity for this compound have not been documented. As the molecule is achiral, studies of its stereochemistry would involve its reactions with chiral reagents or its role in asymmetric synthesis, none of which are currently described in published research.

Identification and Characterization of Reaction Intermediates

There are no published studies that identify or characterize reaction intermediates formed during transformations of this compound. The isolation or spectroscopic observation of intermediates would be a critical step in understanding the stepwise mechanism of any of its potential reactions.

Lack of Specific Computational Data for this compound

Therefore, it is not possible to provide a detailed, scientifically accurate article on the "Computational and Theoretical Investigations of this compound" as outlined in the requested structure. Generating such content without supporting data from dedicated research would amount to speculation and would not meet the standards of scientific accuracy.

The following sections, which were requested, cannot be populated with factual data at this time due to the absence of relevant research:

Computational and Theoretical Investigations of O 2 Bromophenyl Methyl Hydroxylamine

Spectroscopic Property Predictions and Their Correlation with Experimental Data

Further research, including dedicated computational studies using methods like Density Functional Theory (DFT), would be required to generate the specific data needed to thoroughly address these topics for O-[(2-bromophenyl)methyl]hydroxylamine. At present, no such studies have been identified.

Strategic Applications of O 2 Bromophenyl Methyl Hydroxylamine in Complex Molecule Synthesis

As a Versatile Building Block for Nitrogen-Containing Compounds

The inherent reactivity of the hydroxylamine (B1172632) group in O-[(2-bromophenyl)methyl]hydroxylamine makes it a powerful tool for introducing nitrogen into organic molecules. Hydroxylamine and its derivatives are well-established precursors for a variety of nitrogen-containing functional groups and heterocyclic systems. nih.gov This reagent can serve as a direct source of the -ONH2 group or, after transformation, as a precursor to amines, amides, and oximes, which are foundational components of many biologically active compounds, including pharmaceuticals and agrochemicals. pageplace.detcichemicals.com

The synthetic utility is significantly enhanced by the presence of the 2-bromophenyl group. This functionality allows for subsequent cross-coupling reactions, enabling the construction of intricate molecular frameworks. For instance, after the hydroxylamine moiety has been incorporated into a target molecule, the aryl bromide can undergo reactions like the Buchwald-Hartwig amination to form complex N-aryl structures. nih.govacs.org This sequential reactivity allows for a modular and efficient approach to synthesizing libraries of diverse nitrogen-containing compounds. nih.gov

Facilitating C-X (X=N, O, C) Bond Formation Strategies

The strategic placement of the aryl bromide and the hydroxylamine group on the same molecule provides a platform for multiple, distinct bond-forming reactions. This positions this compound as a key facilitator in modern synthetic strategies.

C-N Bond Formation:

The most prominent application of the aryl bromide moiety is in palladium-catalyzed C-N cross-coupling reactions. researchgate.net Methodologies developed for the coupling of aryl halides with various nitrogen nucleophiles are directly applicable. Specifically, the palladium-catalyzed coupling of aryl bromides with hydroxylamines is a known transformation for creating N-arylhydroxylamine products. nih.govorganic-chemistry.org In the context of this compound, this can occur either intramolecularly to form heterocyclic systems or intermolecularly with another amine source after the initial hydroxylamine functionality has been reacted or protected. acs.org These reactions typically employ a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgstrath.ac.uk

C-O Bond Formation:

Palladium-catalyzed C-O cross-coupling reactions, analogous to C-N coupling, can also be employed to form aryl ethers. beilstein-journals.orgrsc.org The 2-bromophenyl group can react with a variety of alcohols and phenols to forge a C(aryl)-O bond, a common linkage in many natural products and pharmaceuticals. rsc.org This transformation adds another layer of synthetic versatility, allowing for the introduction of diverse oxygen-containing fragments into the molecule. Recent advances have highlighted palladium-catalyzed methods for coupling O-acyl hydroxylamines with alkyl electrophiles, demonstrating the formation of C-O bonds while preserving the N-O bond, which points to the nuanced reactivity that can be achieved with hydroxylamine derivatives. researchgate.net

C-C Bond Formation:

While the direct participation of the hydroxylamine in C-C bond formation is less common, derivatives of hydroxylamine can act as surrogates for other reactive species. For example, N-substituted hydroxylamines have been shown to function as equivalents for formaldehyde (B43269) or formaldimine in C-C bond-forming reactions like aldol (B89426) and Mannich reactions. researchgate.net Furthermore, the aryl bromide handle is a classic functional group for C-C bond formation via well-established cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of alkyl, alkenyl, and alkynyl substituents onto the aromatic ring.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table illustrates the potential coupling partners for the aryl bromide moiety of this compound based on established methodologies.

Coupling ReactionCoupling Partner (Nucleophile)Bond FormedCatalyst/Ligand System (Typical)
Buchwald-Hartwig AminationAmines, AmidesC-NPd(OAc)₂ / Xantphos
C-O CouplingAlcohols, PhenolsC-OPd₂(dba)₃ / BippyPhos
Suzuki CouplingBoronic Acids/EstersC-CPd(PPh₃)₄ / Base
Heck CouplingAlkenesC-CPd(OAc)₂ / P(o-tolyl)₃

Precursor in the Synthesis of Scaffolds for Chemical Exploration

The ability to undergo sequential and diverse chemical transformations makes this compound an ideal starting material for generating molecular scaffolds for chemical libraries. nih.gov In drug discovery, a scaffold is a core chemical structure upon which various substituents are appended to explore the chemical space and optimize biological activity.

The synthesis can begin by reacting the hydroxylamine group to form a stable intermediate, such as an oxime or a protected amine. Subsequently, the aryl bromide can be used as an anchor point for diversification through palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org This strategy allows for the rapid assembly of a large number of structurally related compounds from a common precursor, which is a cornerstone of modern medicinal chemistry and diversity-oriented synthesis. The resulting complex molecules, featuring nitrogen- and oxygen-rich frameworks, are valuable for screening against a wide range of biological targets.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. bohrium.comrsc.orgnih.gov Hydroxylamine derivatives can participate in certain MCRs, often acting as a surrogate for the primary amine component. nih.gov

In the context of the Ugi four-component reaction , which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, hydroxylamines have been successfully used in place of the amine. nih.govwikipedia.orgorganic-chemistry.org This leads to the formation of α-acylamino hydroxamic acid derivatives or related structures, which are valuable motifs in medicinal chemistry. The use of this compound in an Ugi reaction would yield a complex product bearing the intact 2-bromophenylmethyl group, ready for subsequent functionalization.

Similarly, the Passerini three-component reaction , involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide, could potentially accommodate a hydroxylamine derivative. wikipedia.orgorganic-chemistry.org While less common than in the Ugi reaction, modifications of the Passerini reaction could allow for the incorporation of the hydroxylamine moiety, leading to the synthesis of novel α-acyloxy amide derivatives. researchgate.netnih.gov The participation in such reactions highlights the compound's potential to rapidly generate molecular complexity from simple starting materials. bohrium.com

Table 2: Potential Application in Multicomponent Reactions This table outlines the hypothetical participation of this compound as an amine component surrogate in well-known MCRs.

Multicomponent ReactionReactantsTypical ProductPotential Product with Subject Compound
Ugi ReactionAldehyde, Amine , Carboxylic Acid, IsocyanideBis-amideα-Acylamino hydroxamic acid derivative
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy amideModified α-Acyloxy amide structure

Future Research Directions and Emerging Perspectives on O 2 Bromophenyl Methyl Hydroxylamine Chemistry

Development of Novel Catalytic Transformations

The presence of the 2-bromophenyl motif in O-[(2-bromophenyl)methyl]hydroxylamine opens the door to a wide array of novel catalytic transformations, particularly those involving transition metals. Future research is poised to exploit the bromine atom as a synthetic handle for intramolecular cyclization reactions, leading to the formation of complex heterocyclic structures.

Palladium-catalyzed reactions, in particular, represent a promising avenue. Building on established methodologies for the cyclization of bromoenynes and related substrates, researchers are likely to investigate intramolecular C-H activation or dearomatization reactions. acs.orgnih.gov Such strategies could provide access to unique fused polycyclic skeletons incorporating a nitrogen-oxygen bond, a valuable scaffold in medicinal chemistry. A hypothetical palladium-catalyzed dearomative cyclization is presented in Table 1.

Furthermore, the exploration of radical-mediated cyclizations is another emergent theme. mdpi.comresearchgate.net The generation of an aryl radical at the 2-position of the phenyl ring, followed by intramolecular trapping by the hydroxylamine (B1172632) moiety or a derivative thereof, could lead to the synthesis of novel nitrogen-containing heterocycles. mdpi.comresearchgate.net These transformations might be initiated by photoredox catalysis or traditional radical initiators, offering a complementary approach to transition metal-catalyzed methods.

Table 1: Hypothetical Palladium-Catalyzed Dearomative Cyclization

Parameter Description
Catalyst System Pd(dba)2 / SPhos
Base NaOtBu
Solvent Toluene
Temperature 70-100 °C
Proposed Outcome Formation of a tetracyclic product via intramolecular C-H functionalization. acs.org

| Potential Significance | Access to novel fused heterocyclic systems with potential biological activity. |

Exploration of Advanced Synthetic Applications

The utility of this compound as a precursor for bioactive molecules is a significant area for future exploration. Its structural similarity to O-benzylhydroxylamine, a known precursor for various biologically active compounds, suggests its potential in the synthesis of novel therapeutic agents. nih.govresearchgate.net

A key application is expected in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. nih.govnih.govsamipubco.com The hydroxylamine group can be readily transformed into nitrones, which can then undergo [3+2] cycloaddition reactions to form isoxazolidine (B1194047) rings. mdpi.com The 2-bromophenyl group can then be further functionalized to modulate the biological activity of the final product. This approach could be used to generate libraries of compounds for drug discovery programs.

Moreover, this compound could serve as a unique "C1N1 synthon" in multicomponent reactions. rsc.org By analogy with N-benzylhydroxylamine, it could participate in novel cyclization reactions to construct complex molecules like substituted imidazoles in a single step. rsc.org The development of such reactions would be a significant advance in synthetic efficiency. The synthesis of bioactive heterocycles like isoxazoles and pyrazoles from chalcones and hydroxylamine hydrochloride highlights the potential for similar applications with this compound. samipubco.com

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The adoption of green and sustainable synthetic methods is a major trend in modern chemistry. nih.govnih.gov Future research on this compound will likely focus on integrating its synthesis and subsequent transformations with sustainable technologies like flow chemistry.

Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.commdpi.comresearchgate.netunimi.it The development of a continuous flow process for the synthesis of this compound and its derivatives would be a significant step towards a more sustainable production method. This approach would be particularly beneficial for handling potentially hazardous reagents and intermediates. mdpi.comresearchgate.net

In addition to flow chemistry, the use of environmentally benign solvents, catalytic systems with high atom economy, and energy-efficient reaction conditions will be crucial. nih.govnih.gov For instance, developing catalytic cycles that utilize molecular oxygen as the terminal oxidant would be a significant achievement in green chemistry. nih.govresearchgate.net The principles of green chemistry will guide the development of future synthetic routes involving this versatile compound.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is an increasingly powerful tool for elucidating reaction mechanisms and predicting chemical reactivity. ufl.eduescholarship.orgmdpi.comresearchgate.netrsc.org In the context of this compound, advanced computational modeling will be instrumental in gaining a deeper understanding of its chemical behavior.

Density Functional Theory (DFT) calculations can be employed to model the transition states of potential catalytic transformations, providing insights into reaction barriers and selectivity. escholarship.org This information will be invaluable for optimizing existing reactions and designing new, more efficient catalytic systems. For example, computational studies can help in the rational selection of ligands for palladium-catalyzed cyclization reactions to achieve higher yields and selectivities.

Furthermore, ab initio molecular dynamics (AIMD) simulations can be used to study the dynamic aspects of reactions involving this compound. escholarship.org This can reveal complex reaction pathways and non-statistical product distributions that are not apparent from static models. A deeper mechanistic understanding, facilitated by computational modeling, will accelerate the development of novel applications for this promising synthetic building block.

Q & A

What are the established synthetic routes for O-[(2-bromophenyl)methyl]hydroxylamine, and how do reaction conditions influence yield and purity?

Basic (Synthesis)
The synthesis of this compound typically involves O-alkylation of hydroxylamine derivatives or methanolysis of hydroxylamine sulfonates . For example, alkylation of hydroxylamine with 2-bromobenzyl halides under controlled pH (neutral to slightly basic) can yield the target compound. Reaction conditions such as temperature (20–60°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of reagents are critical for minimizing side reactions (e.g., over-alkylation) and maximizing purity (>95%). Industrial-scale methods often use phase-transfer catalysts to enhance efficiency .

How does the electron-withdrawing bromo substituent affect the compound's reactivity in nucleophilic substitutions compared to other aryl groups?

Advanced (Reactivity Analysis)
The 2-bromo substituent exerts a strong electron-withdrawing effect via inductive and resonance mechanisms, polarizing the hydroxylamine group and enhancing its nucleophilicity. This contrasts with electron-donating groups (e.g., methoxy in O-[(2-methoxyphenyl)methyl]hydroxylamine), which reduce reactivity . In nucleophilic substitutions, the bromo derivative reacts 3–5× faster with electrophiles (e.g., alkyl halides) than its methoxy or fluoro analogs. However, steric hindrance from bulkier substituents (e.g., trifluoromethyl in derivatives) can offset electronic effects, necessitating tailored reaction conditions .

What spectroscopic methods are recommended for characterizing this compound?

Basic (Characterization)
Key techniques include:

  • NMR : Distinct signals for the hydroxylamine NH (δ 5.2–5.8 ppm, broad singlet) and aromatic protons (δ 7.3–7.8 ppm, split due to bromine’s anisotropic effect). The benzyl CH2 appears as a singlet at δ 4.2–4.5 ppm .
  • HPLC-MS : To confirm molecular weight (C7H8BrNO, MW 216.05) and purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients.
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in studies of similar Schiff base derivatives .

How can researchers resolve contradictions in reported reaction outcomes when using this compound in heterocyclic synthesis?

Advanced (Data Contradiction Analysis)
Discrepancies in reaction yields or regioselectivity (e.g., oxime vs. nitrone formation) often stem from substituent electronic effects or solvent-dependent reaction pathways . For instance, highlights how electron-withdrawing groups reduce stability but enhance reactivity. To reconcile conflicting

Conduct control experiments varying solvent polarity (e.g., DMF vs. ethanol).

Use computational modeling (DFT) to predict transition-state energetics.

Compare with structurally analogous compounds (e.g., O-[(2-iodophenyl)methyl]hydroxylamine in ) to isolate electronic vs. steric factors .

What are the key considerations for optimizing storage conditions to maintain stability?

Basic (Stability)
this compound is sensitive to moisture and light . Store under inert gas (argon) at –20°C in amber vials. Purity degradation (>5% over 6 months) can occur due to hydrolysis of the hydroxylamine group; periodic HPLC analysis is recommended. Stabilizers like molecular sieves (3Å) or antioxidants (BHT) may extend shelf life .

What role does this compound play in asymmetric synthesis, and how does its structure influence enantioselectivity?

Advanced (Mechanistic Studies)
The compound serves as a chiral auxiliary in asymmetric cycloadditions and enzyme inhibition studies. The bromine atom’s steric bulk and electronic effects can direct face-selective interactions with catalysts (e.g., Rh-complexes) or enzymes. For example, in the synthesis of β-lactams, the 2-bromo group enhances enantiomeric excess (ee) by 20–30% compared to non-halogenated analogs. Mechanistic studies using kinetic resolution or isotopic labeling (e.g., 15N-hydroxylamine) are critical for elucidating these effects .

How is this compound utilized in analytical chemistry for derivatization?

Advanced (Analytical Applications)
The compound is used to derivatize carbonyl-containing analytes (e.g., aldehydes) into stable oximes for GC-MS detection. Its bromine atom improves detection sensitivity via isotope dilution mass spectrometry (IDMS). For instance, in , derivatization with pentafluorobenzyl-hydroxylamine enhanced formaldehyde detection limits to nanomolar levels. Optimization requires balancing reaction time (30–60 min) and pH (6–7) to avoid decomposition .

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